molecular formula C13H7ClF3N3S B2420317 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile CAS No. 339096-97-8

2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile

Cat. No.: B2420317
CAS No.: 339096-97-8
M. Wt: 329.73
InChI Key: VSZHPTOIFDAPLZ-UHFFFAOYSA-N
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Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-(trifluoromethyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3N3S/c14-10-3-1-8(2-4-10)7-21-12-19-6-9(5-18)11(20-12)13(15,16)17/h1-4,6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZHPTOIFDAPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=C(C(=N2)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a chlorobenzyl sulfanyl group is introduced to the pyrimidine ring. The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like sodium azide (NaN₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile serves as a valuable building block for organic synthesis. It is employed as a reagent in various chemical reactions, including:

  • Substitution Reactions : The compound can undergo substitution reactions to replace functional groups, which is critical for synthesizing derivatives with specific properties.
  • Oxidation and Reduction Reactions : It can participate in oxidation and reduction processes, facilitating the introduction or removal of functional groups.

Biology

This compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • Anticancer Activity : Research indicates that it may possess anticancer properties, making it a candidate for developing new therapeutic agents targeting cancer cells .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic applications:

  • Drug Development : Its unique structural features allow it to interact with biological targets, potentially leading to the development of novel drugs for treating diseases such as cancer and infections .
  • Mechanism of Action : The mechanism involves binding to specific enzymes or receptors, altering their activity and resulting in various biological effects.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryBuilding block in organic synthesisUtilized in substitution reactions and redox processes
BiologyAntimicrobial and anticancer propertiesExhibits significant activity against cancer cell lines
MedicineDrug developmentPotential therapeutic agent with unique interaction mechanisms

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound showed cytotoxic effects on human cancer cell lines, including colon and breast cancers. The compounds induced apoptosis in these cells, suggesting their potential as anticancer agents .

Case Study 2: Antimicrobial Effects

Research focused on evaluating the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Biological Activity

2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile (CAS Number: 339096-97-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrimidine ring substituted with a trifluoromethyl group and a chlorobenzyl sulfanyl moiety. The molecular formula is C13H7ClF3N3SC_{13}H_{7}ClF_{3}N_{3}S and it has a molecular weight of approximately 319.72 g/mol. Its structural formula can be represented as follows:

2 4 Chlorobenzyl sulfanyl 4 trifluoromethyl 5 pyrimidinecarbonitrile\text{2 4 Chlorobenzyl sulfanyl 4 trifluoromethyl 5 pyrimidinecarbonitrile}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, research has shown that pyrimidine derivatives can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. These compounds often target specific signaling pathways involved in cell proliferation and survival.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that a series of pyrimidine derivatives, structurally related to our compound, inhibited the growth of human cancer cell lines by inducing G1 phase cell cycle arrest and promoting apoptosis through caspase activation .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Research Findings:
In vitro studies demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the sulfanyl group can enhance antimicrobial efficacy .

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleotide synthesis or metabolism, leading to reduced cellular proliferation.
  • Receptor Modulation: It may interact with specific receptors involved in cell signaling pathways, altering cellular responses.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.

Data Summary Table

Activity Target Effect References
AnticancerVarious Cancer Cell LinesInduces apoptosis and cell cycle arrest
AntimicrobialStaphylococcus aureus, E. coliInhibits bacterial growth

Q & A

Q. What are the standard synthetic protocols for 2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile?

The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves refluxing 2-chloro-4-(trifluoromethyl)pyrimidine-5-carbonitrile with 4-chlorobenzyl mercaptan in ethanol for 6 hours. Post-reaction, the solvent is distilled under reduced pressure, and the product is precipitated by adding water. The crude product is filtered, washed with cold ethanol, and recrystallized to obtain colorless crystals (yield: ~85%) . Purity is confirmed via melting point analysis (394–396 K) and NMR spectroscopy.

Q. How is the crystal structure of this compound determined, and what are its key features?

Single-crystal X-ray diffraction (SC-XRD) using an Agilent SuperNova Dual diffractometer (Cu-Kα radiation) reveals a triclinic crystal system (space group P1) with unit cell parameters:

  • a = 15.3906 Å, b = 15.7040 Å, c = 15.9129 Å
  • α = 89.568°, β = 74.825°, γ = 62.980°
    The asymmetric unit contains three independent molecules with nearly identical conformations. Key interactions include weak N—H⋯N(cyano) hydrogen bonds and 12-membered {⋯HNC3N}2 synthons, forming polymeric chains .

Q. What spectroscopic methods are used to confirm its structural integrity?

  • 1H/13C NMR : Assignments include signals for the trifluoromethyl group (δ ~120 ppm in 13C NMR) and the pyrimidine ring protons (δ 7.5–8.5 ppm in 1H NMR).
  • X-ray crystallography : Validates bond lengths (e.g., C–S = 1.76–1.82 Å) and dihedral angles (e.g., 87–89° between pyrimidine and chlorobenzyl rings) .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for this compound?

Non-merohedral twinning (47.16% minor component) complicates refinement. Use SHELXL with the TWIN command and HKLF5 data format to model twin domains. Constraints on anisotropic displacement parameters and riding H-atom models improve reliability (final R1 = 0.064, wR2 = 0.190) . Multi-scan absorption correction (CrysAlis PRO) is critical due to the compound’s high Z value (Z = 4) .

Q. What is the hypothesized mechanism of bioactivity for this compound?

The compound’s pyrimidine core and trifluoromethyl group suggest inhibition of thymidylate synthase, a key enzyme in DNA synthesis. Computational docking (e.g., AutoDock Vina) can model interactions with the enzyme’s active site, guided by crystallographic data on its planar conformation and hydrogen-bonding motifs .

Q. How can structural modifications enhance its pharmacological properties?

Structure-activity relationship (SAR) studies indicate that replacing the 4-chlorobenzyl group with bulkier substituents (e.g., 3-trifluoromethylphenyl) improves enzyme-binding affinity. Synthetic routes for analogs involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies in IC50 values may arise from assay conditions (e.g., pH, solvent polarity). Standardize protocols using high-throughput screening (HTS) with ATPase activity assays and cross-validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What computational tools are recommended for modeling its interactions?

  • SHELX suite : For refining twinned crystals and analyzing hydrogen-bond networks .
  • Mercury (CCDC) : Visualizes π–π stacking (3.8–4.2 Å) and C–H⋯π interactions in the crystal lattice .
  • Gaussian 16 : Optimizes molecular geometry using DFT (B3LYP/6-311+G(d,p)) to predict electronic properties .

Methodological Considerations

Q. How to design stability studies under varying pH and temperature?

  • HPLC-MS : Monitor degradation products at 25–60°C and pH 2–12.
  • Accelerated stability protocols : Use Arrhenius plots to extrapolate shelf life .

Q. What strategies mitigate polymorphism during crystallization?

Control nucleation by slow evaporation of chloroform:ethanol (1:1) at 298 K. Characterize polymorphs via differential scanning calorimetry (DSC) and pair distribution function (PDF) analysis .

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